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Compound of Interest

Compound Name: Angelicolide

Cat. No.: B149960 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelicolide, a natural product classified as a coumarin, is identified by the CAS number

90826-58-7 and possesses the molecular formula C₂₄H₂₈O₄.[1][2] Compounds of this class are

known for their diverse pharmacological activities, making them of significant interest to the

scientific and drug development communities. Nuclear Magnetic Resonance (NMR)

spectroscopy is an indispensable tool for the structural elucidation and characterization of such

natural products. This document provides a detailed guide to the NMR spectral analysis of

Angelicolide, including standardized protocols for data acquisition and presentation.

1H and 13C NMR Spectral Data of Angelicolide

A comprehensive search of scientific literature did not yield a publication with a complete and

officially assigned set of 1H and 13C NMR spectral data for Angelicolide. While the compound

is commercially available and its basic chemical information is known, detailed spectroscopic

analysis and data are not readily accessible in the public domain.

The following tables are presented as a template for the proper formatting and presentation of

NMR data once it has been acquired.

Table 1: 1H NMR Spectral Data of Angelicolide
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Position
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

Table 2: 13C NMR Spectral Data of Angelicolide

Position Chemical Shift (δ, ppm)

Experimental Protocols

The following protocols are provided as a standard methodology for the acquisition of high-

quality 1H and 13C NMR spectra of coumarin compounds such as Angelicolide.

1. Sample Preparation

Sample Purity: Ensure the sample of Angelicolide is of high purity (ideally >95%) to avoid

interference from impurities in the NMR spectra.[1]

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for

coumarins. Other deuterated solvents such as DMSO-d₆, acetone-d₆, or methanol-d₄ may be

used depending on the solubility of the compound.

Sample Concentration: Dissolve 5-10 mg of Angelicolide in approximately 0.5-0.7 mL of the

chosen deuterated solvent.

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for

referencing the chemical shifts (0 ppm).

NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

2. NMR Instrument Parameters

The following are general parameters for a 500 MHz NMR spectrometer. These may need to

be optimized based on the specific instrument and sample.

For 1H NMR:
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Pulse Sequence: A standard single-pulse sequence is typically used.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64 scans, depending on the sample concentration.

Spectral Width: A spectral width of 12-16 ppm is generally sufficient.

For 13C NMR:

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the

spectrum.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096 scans are typically required due to the lower natural

abundance of the ¹³C isotope.

Spectral Width: A spectral width of 200-250 ppm is standard.

3. Data Processing

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to

obtain the NMR spectrum.

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the

absorptive mode.

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

Referencing: Reference the spectrum to the TMS signal at 0 ppm.

Peak Picking and Integration (for 1H NMR): Identify all peaks and integrate their areas to

determine the relative number of protons.
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Structural Elucidation Workflow for Angelicolide

The following diagram illustrates a typical workflow for the structural elucidation of a natural

product like Angelicolide using NMR and other spectroscopic techniques.
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Caption: Workflow for the isolation and structural elucidation of Angelicolide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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